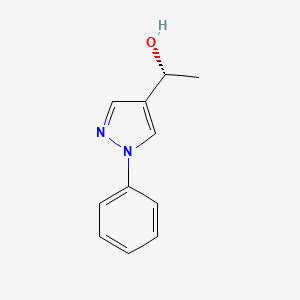
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride
概要
説明
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a naphthalene group, making it an interesting subject for various chemical and biological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with pyrrole precursors in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives and hydrogenated pyrrole compounds, which can be further utilized in different chemical applications .
科学的研究の応用
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
類似化合物との比較
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl compounds: These compounds share a similar naphthalene moiety but differ in their functional groups and reactivity.
Naphthalene derivatives: Compounds like naftifine and tolnaftate, which contain naphthalene rings, exhibit different biological activities and applications.
Uniqueness
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBZPHGKLVRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)




![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)



![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)


